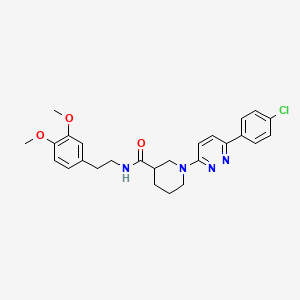![molecular formula C9H10N4O2S B2417831 N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide CAS No. 1218579-08-8](/img/structure/B2417831.png)
N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide” is a compound that is related to nicotinamide, a form of vitamin B3 . It’s part of a class of compounds known as 2-Amino-N-heteroaryl-nicotimamides, which have been studied for their potential as Na v 1.8 inhibitors . These inhibitors play a central role in the initiation and propagation of action potentials by controlling the flow of sodium ions into excitable cells .
Wissenschaftliche Forschungsanwendungen
1. Role in Oxidative Metabolism
Nicotinamide is an essential component in the study of oxidative metabolism of substrates of hepatic microsomal mixed-function oxidase. It has been observed to inhibit the metabolism of known substrates of this system, such as aminopyrine demethylation and aniline hydroxylation. This suggests its significant role in accurately assaying substrate metabolism under certain conditions (Schenkman, Ball, & Estabrook, 1967).
2. Impact on Cellular Energy Metabolism and Physiology
Nicotinamide plays a critical role in cellular energy metabolism, directly impacting normal physiology. Its role in influencing oxidative stress and modulating pathways tied to both cellular survival and death is notable. Its robust cytoprotective properties in disorders like immune system dysfunction, diabetes, and aging-related diseases, underscore its therapeutic potential (Maiese et al., 2009).
3. DNA Repair Stimulation
Nicotinamide stimulates DNA repair synthesis in human lymphocytes exposed to UV irradiation and other damaging agents. This concentration-dependent stimulation highlights its role in enhancing cellular repair mechanisms, potentially offering insights into therapeutic applications for DNA repair (Berger & Sikorski, 1980).
4. Metabolic Effects in Cancer Cells
The role of Nicotinamide in cellular bioenergetics, particularly in converting nicotinamide to nicotinamide adenine dinucleotide, is crucial. Its impact on the metabolism of cancer cells, as observed through global mass spectrometry-based metabolomic approaches, suggests significant applications in understanding and potentially targeting cancer cell metabolism (Tolstikov et al., 2014).
5. Structural Modifications and Biological Activity
Nicotinamides, including structural variants like 2-nicotinamido-1,3,4-thiadiazole, have been studied for their antimicrobial, anti-inflammatory, and other biological activities. The structural characterization of such compounds using various spectroscopic methods underpins their diverse biological and therapeutic applications (Burnett, Johnston, & Green, 2015).
Eigenschaften
IUPAC Name |
N-(1,3-diamino-1-oxo-3-sulfanylidenepropan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-7(14)6(8(11)16)13-9(15)5-2-1-3-12-4-5/h1-4,6H,(H2,10,14)(H2,11,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKLFLMJQGSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(C(=O)N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2417752.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2417753.png)
![2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2417755.png)
![3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2417757.png)


![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,5-dimethylbenzoate](/img/structure/B2417761.png)

![2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2417764.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417765.png)
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)

![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2417770.png)